molecular formula C13H21NOS B12561179 3-[Methyl(3-phenoxypropyl)amino]propane-1-thiol CAS No. 190589-10-7

3-[Methyl(3-phenoxypropyl)amino]propane-1-thiol

Cat. No.: B12561179
CAS No.: 190589-10-7
M. Wt: 239.38 g/mol
InChI Key: YGNKIARYUPARFL-UHFFFAOYSA-N
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Description

3-[Methyl(3-phenoxypropyl)amino]propane-1-thiol is an organic compound with the molecular formula C13H21NOS It is known for its unique structural features, which include a thiol group, an amino group, and a phenoxypropyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Methyl(3-phenoxypropyl)amino]propane-1-thiol typically involves the reaction of 3-phenoxypropylamine with methyl 3-chloropropyl sulfide under basic conditions. The reaction proceeds through nucleophilic substitution, where the amino group of 3-phenoxypropylamine attacks the electrophilic carbon of methyl 3-chloropropyl sulfide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[Methyl(3-phenoxypropyl)amino]propane-1-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or thiols.

    Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding amines or thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-[Methyl(3-phenoxypropyl)amino]propane-1-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[Methyl(3-phenoxypropyl)amino]propane-1-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-[Methyl(3-sulfanylpropyl)amino]propane-1-thiol
  • 1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate)

Uniqueness

3-[Methyl(3-phenoxypropyl)amino]propane-1-thiol is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the phenoxypropyl moiety differentiates it from other similar compounds, potentially leading to unique interactions and applications.

Properties

CAS No.

190589-10-7

Molecular Formula

C13H21NOS

Molecular Weight

239.38 g/mol

IUPAC Name

3-[methyl(3-phenoxypropyl)amino]propane-1-thiol

InChI

InChI=1S/C13H21NOS/c1-14(10-6-12-16)9-5-11-15-13-7-3-2-4-8-13/h2-4,7-8,16H,5-6,9-12H2,1H3

InChI Key

YGNKIARYUPARFL-UHFFFAOYSA-N

Canonical SMILES

CN(CCCOC1=CC=CC=C1)CCCS

Origin of Product

United States

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